2-(2-Ethoxyethoxy)benzonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-ethoxyethoxy)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-2-13-7-8-14-11-6-4-3-5-10(11)9-12/h3-6H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMJTWQFKMGJQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=CC=C1C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for 2-(2-Ethoxyethoxy)benzonitrile Analogs
Established methods provide reliable and well-documented routes to benzonitrile (B105546) derivatives. These pathways often involve multi-step sequences starting from readily available precursors.
A common and effective strategy for synthesizing benzonitriles involves the conversion of a corresponding benzaldehyde (B42025). This transformation is particularly useful when the desired substitution pattern, such as the 2-(2-ethoxyethoxy) group, is already present on the aldehyde precursor. The most prevalent method involves a two-step, one-pot process: the formation of an aldoxime followed by its dehydration.
The initial step is the reaction of the benzaldehyde with hydroxylamine (B1172632), typically as hydroxylamine hydrochloride, to form a benzaldoxime. rsc.orgrsc.org The subsequent dehydration of this intermediate yields the benzonitrile. rsc.org Various reagents can effect this dehydration, including acetic anhydride (B1165640) or thionyl chloride. orgsyn.org
A significant advancement in this area is the use of greener, more sustainable reagents and catalysts. For instance, ionic liquids have been developed to act as both the solvent and catalyst, simplifying the process and allowing for easy recovery and recycling of the catalyst. rsc.orgrsc.org In one such system, a hydroxylamine salt based on an ionic liquid was used to convert benzaldehyde to benzonitrile with 100% yield at 120°C. rsc.org
Table 1: Selected Methods for Converting Benzaldehydes to Benzonitriles
| Reagent/Catalyst System | Precursor | Conditions | Yield | Reference |
| Hydroxylamine hydrochloride, Fe₃O₄-CTAB NPs, DMF | Benzaldehyde | 80–90°C, 1 h | 97.0% | rsc.org |
| (NH₂)₂·[HSO₃-b-Py]·HSO₄, [HSO₃-b-Py]·HSO₄, p-xylene | Benzaldehyde | 120°C, 2 h | 100% | rsc.org |
| Hydroxylamine hydrochloride, dry-CSMIL, MeSO₂Cl | Benzaldehyde | 70°C, 1.5 h | 93.0% | rsc.org |
| Hydroxylamine salt, Zinc chloride, Toluene, Ionic Liquid | Benzaldehyde | 100°C, 8 h | 87.1% | patsnap.com |
Another key approach involves the direct functionalization of a benzene (B151609) ring that already bears one of the required substituents (either the nitrile or the ether chain). Modern C-H activation and functionalization reactions are particularly powerful in this context, as they allow for the direct formation of carbon-carbon or carbon-heteroatom bonds at positions that might be difficult to access through traditional electrophilic aromatic substitution.
For example, iridium-catalyzed borylation of substituted benzonitriles enables the selective functionalization of the C-H bond at the 2-position, adjacent to the cyano group. nih.gov This steric-directing approach allows for the introduction of a boron-containing group, which can then be further transformed into other functional groups. This method is effective when the substituent at the 4-position is larger than the cyano group. nih.gov
Palladium-catalyzed oxidative C-H functionalization represents another versatile strategy. While often used for intramolecular cyclizations, the underlying principles can be applied to intermolecular reactions, allowing for the coupling of substituted benzenes with various partners to build up the desired molecular complexity. nih.gov
The introduction of the cyano (-CN) group onto an aromatic ring is a fundamental transformation in organic synthesis. Several methods are available, each with its own advantages and limitations.
Sandmeyer and Rosenmund-von Braun Reactions: These are classical methods for converting aryl halides or diazonium salts into benzonitriles. The Rosenmund-von Braun reaction involves the treatment of an aryl halide (typically a bromide) with a cyanide source, most commonly copper(I) cyanide (CuCN), often in a polar aprotic solvent like DMF at high temperatures. wikipedia.orgisuct.ru The Sandmeyer reaction uses a diazonium salt, generated from an aniline (B41778) derivative, which is then treated with a copper cyanide salt. orgsyn.org
Palladium-Catalyzed Cyanation: A more modern and often higher-yielding alternative to the Rosenmund-von Braun reaction is the palladium-catalyzed cyanation of aryl halides or triflates. These reactions can employ various cyanide sources, such as potassium ferrocyanide or zinc cyanide, and are known for their high functional group tolerance and scalability. isuct.ruacs.org This method has been successfully used to prepare various substituted phthalonitriles, including those with polyether side chains. isuct.ru
From Aldehydes or Amides: As discussed in section 2.1.1, the dehydration of benzaldoximes (derived from benzaldehydes) is a common route. wikipedia.org Similarly, the dehydration of a primary benzamide, often using reagents like thionyl chloride or phosphorus pentoxide, provides a direct pathway to the corresponding benzonitrile. orgsyn.org
Via Electrophilic Substitution: A less common but applicable method involves the reaction of an electron-rich aromatic compound with chlorosulfonyl isocyanate. This reaction proceeds through a chlorosulfonamide intermediate, which upon treatment with a base like N,N-dimethylformamide, yields the nitrile. orgsyn.org
The 2-(2-ethoxyethoxy) side chain is a short polyether linkage. The formation of such ether bonds is typically accomplished via a Williamson ether synthesis or, more specifically for this type of chain, through ethoxylation.
Ethoxylation involves the reaction of a nucleophile, such as the oxygen of a phenol (B47542) (e.g., 2-cyanophenol), with ethylene (B1197577) oxide. This reaction is usually catalyzed by a base, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), and opens the strained epoxide ring to form a hydroxyethyl (B10761427) ether. google.comscispace.com To build the 2-(2-ethoxyethoxy) chain, this process can be performed sequentially. First, the phenol reacts with ethylene oxide to give a 2-(2-hydroxyethoxy)benzonitrile (B1604071) intermediate. This intermediate alcohol can then be deprotonated and reacted with an ethylating agent (like ethyl bromide or diethyl sulfate), or the initial phenol can be reacted with a pre-formed reagent like 2-(2-ethoxyethoxy)ethyl tosylate.
The synthesis of such tosylate reagents is a standard procedure. For example, 2-ethoxyethanol (B86334) can be reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base to produce 2-ethoxyethyl 4-methylbenzenesulfonate, a reactive electrophile for etherification. isuct.ru The reaction of ethylene oxide with alcohols is a cornerstone of industrial surfactant production and can be controlled to produce chains of varying lengths. atamanchemicals.comacs.org
Novel Approaches and Reaction Development
Research continues to focus on developing more efficient, selective, and environmentally benign methods for synthesizing benzonitriles.
Modern catalysis offers powerful tools for nitrile synthesis, often providing milder reaction conditions and improved yields compared to stoichiometric methods.
Palladium Catalysis: As mentioned, Pd-catalyzed cyanation of aryl halides is a robust and scalable method for nitrile synthesis. A design of experiments (DoE) approach has been used to optimize this reaction for the large-scale synthesis of a specific benzonitrile derivative, achieving high yields and quality. acs.org
Ammoxidation: On an industrial scale, the most significant catalytic method for producing simple benzonitriles is the ammoxidation of toluene. wikipedia.org This gas-phase reaction involves passing toluene, ammonia (B1221849), and air over a mixed transition metal oxide catalyst at high temperatures (400–450 °C). wikipedia.orgmedcraveonline.com Recent research has focused on developing novel catalysts, such as transition metal oxide clusters fabricated within the pores of zeolites, to improve selectivity and allow the reaction to proceed efficiently even at higher reactant concentrations. medcraveonline.com
Photoredox Catalysis: A cutting-edge approach involves the use of visible-light photoredox catalysis. Organic photoredox catalysts can generate highly reactive intermediates under mild conditions. For example, the catalyst 4CzIPN can be used to generate an azide (B81097) radical from an azide anion, which can then abstract a hydrogen atom from benzyl (B1604629) alcohols or methyl arenes, initiating a sequence that leads to the formation of the aryl nitrile in the presence of oxygen. researchgate.net
Other Catalytic Systems: A variety of other metal and non-metal catalysts have been explored. Iron-based nanoparticles (Fe₃O₄-CTAB NPs) have been shown to be competent catalysts for the one-pot synthesis of benzonitrile from benzaldehyde. rsc.orgrsc.org Zinc chloride has also been employed as a catalyst in conjunction with ionic liquids for the same transformation. patsnap.com
Table 2: Overview of Modern Catalytic Methods for Benzonitrile Synthesis
| Catalytic System | Precursor Type | Key Features | Reference |
| Palladium(0) complexes | Aryl Halides/Triflates | High yield, scalability, broad functional group tolerance. | isuct.ruacs.org |
| Mixed Transition Metal Oxides | Toluene/Alkylbenzenes | Industrial scale, gas-phase, high temperature. | medcraveonline.com |
| 4CzIPN (Organic Photoredox Catalyst) | Benzyl Alcohols/Methyl Arenes | Visible light, mild conditions, radical mechanism. | researchgate.net |
| Ionic Liquids | Benzaldehydes | Recyclable catalyst/solvent, green chemistry approach. | rsc.orgrsc.org |
| Zeolite-supported Metal Oxides | Alkylbenzenes | High selectivity, suppressed side reactions. | medcraveonline.com |
Targeted Synthesis of this compound Precursors
The primary strategy for synthesizing the direct precursor to this compound involves the formation of an ether linkage between a phenolic starting material and an ethoxyethoxy side chain. The Williamson ether synthesis is a widely employed and effective method for this transformation. acs.orgrsc.orgwikipedia.org This reaction involves the nucleophilic substitution of an alkyl halide or tosylate by a phenoxide ion. acs.orgrsc.org
In a typical approach, 2-cyanophenol (2-hydroxybenzonitrile) serves as the phenolic starting material. The phenolic proton is first deprotonated using a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to generate the more nucleophilic phenoxide. This is then reacted with a 2-(2-ethoxyethoxy)ethyl halide or, more commonly, a tosylate derivative like 2-(2-ethoxyethoxy)ethyl tosylate. Tosylates are excellent leaving groups, often leading to higher yields and milder reaction conditions compared to halides. researchgate.net
The synthesis of the key reagent, 2-(2-ethoxyethoxy)ethyl tosylate, can be achieved by reacting diethylene glycol monoethyl ether with tosyl chloride in the presence of a base, such as sodium hydroxide, in a solvent like tetrahydrofuran (B95107) (THF). wikipedia.org
Table 1: Key Reagents in the Williamson Ether Synthesis of this compound Precursors
| Reagent | Role | Reference |
| 2-Cyanophenol | Phenolic starting material | researchgate.net |
| Sodium Hydride (NaH) | Base for deprotonation | rsc.orgmagtech.com.cn |
| 2-(2-Ethoxyethoxy)ethyl Tosylate | Alkylating agent with a good leaving group | researchgate.netwikipedia.org |
| Tetrahydrofuran (THF) | Aprotic solvent | rsc.orgwikipedia.org |
The reaction conditions, including the choice of base and solvent, are critical for optimizing the yield and minimizing side reactions. Polar aprotic solvents like dimethylformamide (DMF) or THF are often preferred for SN2 reactions like the Williamson ether synthesis. rsc.org
Nitrile Synthesis through C=C Double Bond Cleavage
An alternative and powerful strategy for the formation of the benzonitrile moiety involves the oxidative cleavage of a C=C double bond. This approach is particularly useful when starting from readily available styrene (B11656) derivatives. Several methods have been developed for this transformation, often employing transition metal catalysts or hypervalent iodine reagents.
One notable method involves the phenyliodonium (B1259483) diacetate (PIDA) mediated nitrogenation of styrenes. acs.org This metal-free approach utilizes an inorganic ammonia salt as the nitrogen source under mild conditions to afford benzonitriles in moderate to good yields. acs.org The proposed mechanism suggests the formation of an aziridine (B145994) intermediate, which then undergoes rearrangement and oxidation to yield the nitrile.
Another strategy employs heterogeneous catalysis, for instance, using manganese oxide (MnOx) as a catalyst. nih.gov In this system, styrenes can be converted to benzonitriles and benzamides through an oxidative cleavage and ammoxidation process, with molecular oxygen as the oxidant and ammonia as the nitrogen source. nih.gov Time-course studies of this reaction have shown that benzonitrile is a key intermediate that is subsequently converted to benzamide. nih.gov
Table 2: Comparison of Methods for Nitrile Synthesis from Styrenes
| Method | Reagents | Key Features | Reference(s) |
| PIDA-mediated | Phenyliodonium diacetate, NH4X | Metal-free, mild conditions | acs.orgrsc.org |
| MnOx-catalyzed | MnOx, O2, NH3 | Heterogeneous catalysis, uses O2 as oxidant | nih.gov |
| Photocatalytic | CdSe Quantum Dots, light | Visible-light promoted, sustainable | nih.gov |
Recent advancements in this field include the use of photoredox catalysis, which offers a more sustainable approach. nih.gov For example, cadmium selenide (B1212193) quantum dots (CdSe QDs) have been shown to catalyze the oxidative cleavage of styrenes under visible light irradiation. nih.gov These methods, while powerful, must consider the substrate scope, as electron-donating or -withdrawing groups on the styrene ring can influence the reaction efficiency. nih.gov
Precursor and Intermediate Chemistry
The chemical properties and reactivity of precursors and intermediates are crucial for developing efficient synthetic routes. This section explores the synthesis and utility of key building blocks containing the 2-(2-ethoxyethoxy)ethyl moiety.
Synthesis and Reactivity of 2-(2-Ethoxyethoxy)ethyl Amine Derivatives
2-(2-Ethoxyethoxy)ethylamine is a key intermediate that can be prepared in a multi-step synthesis starting from diethylene glycol monoethyl ether. wikipedia.org The synthesis involves the tosylation of the alcohol, followed by nucleophilic substitution with sodium azide to form 2-(2-ethoxyethoxy)ethyl azide. The azide is then reduced to the primary amine, for example, using triphenylphosphine (B44618) in a Staudinger reaction. wikipedia.org
This amine and its derivatives are valuable precursors in various coupling reactions for the formation of C-N bonds. For instance, they can participate in Buchwald-Hartwig amination reactions. wikipedia.orgrsc.org This palladium-catalyzed cross-coupling reaction allows for the arylation of the amine with aryl halides or triflates, providing a direct route to N-aryl derivatives. wikipedia.org
Copper-mediated N-arylation reactions, such as the Ullmann condensation, also represent a viable method for coupling these amines with aryl halides. wikipedia.orgmagtech.com.cn These reactions typically require higher temperatures than their palladium-catalyzed counterparts but can be effective for certain substrates. wikipedia.org For example, the coupling of 2-(2-methoxyethoxy)ethanamine, a close analog, with a complex bromo-aromatic compound has been successfully demonstrated using copper catalysis where palladium-catalyzed methods failed due to solubility issues. beilstein-journals.org
Table 3: Reactivity of 2-(2-Ethoxyethoxy)ethyl Amine Derivatives
| Reaction Type | Coupling Partner | Catalyst System | Key Features | Reference(s) |
| Buchwald-Hartwig Amination | Aryl Halides/Triflates | Palladium / Phosphine Ligands | Mild conditions, broad scope | wikipedia.orgrsc.org |
| Ullmann Condensation | Aryl Halides | Copper salts | Higher temperatures, useful for specific substrates | wikipedia.orgmagtech.com.cnbeilstein-journals.org |
| Condensation | N,N-dimethylacetamide dimethyl acetal | None | Forms acetamidine (B91507) derivatives | sigmaaldrich.com |
Utilization of Oligo(ethylene glycol) Chains in Synthetic Strategies
The incorporation of oligo(ethylene glycol) (OEG) chains, such as the 2-ethoxyethoxy group, into molecules is a common strategy to modify their physical and chemical properties. These chains are known to enhance solubility in various solvents, which can be particularly advantageous in both homogeneous and heterogeneous reaction systems. nsf.govnih.gov
In the context of synthetic strategies, OEG chains can influence reaction outcomes by altering the steric and electronic environment of the reactive center. For example, the flexible and polar nature of the OEG chain can promote interactions with catalysts or reagents, potentially leading to increased reaction rates or altered selectivity. acs.org
The use of OEG-functionalized monomers in polymerization reactions is a well-established strategy to create polymers with tailored properties, such as improved processability and antifouling characteristics. nsf.gov In the synthesis of smaller, discrete molecules, the OEG chain can be strategically introduced to facilitate purification or to impart desired properties in the final product, such as improved bioavailability in medicinal chemistry applications. nih.gov The synthesis of heterobifunctional OEG linkers, which have distinct reactive groups at each end, highlights their utility in constructing complex molecular architectures, for instance, in bioconjugation and targeted drug delivery. nih.gov
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-(2-Ethoxyethoxy)benzonitrile, both ¹H and ¹³C NMR are essential for assigning the positions of all protons and carbons in the aromatic ring and the flexible ethoxyethoxy side chain.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the aliphatic protons of the side chain. The aromatic region (typically δ 6.9-7.6 ppm) should display a complex pattern corresponding to the four protons on the disubstituted benzene (B151609) ring. The ortho-substitution pattern leads to characteristic multiplicities and coupling constants. The aliphatic protons of the ethoxyethoxy group would appear in the upfield region (δ 1.2-4.3 ppm).
Based on analogous compounds like 2-ethoxybenzonitrile (B1582733) and 2-(2-ethoxyethoxy)ethanol, the following proton assignments can be predicted. nih.govnih.gov
Predicted ¹H NMR Data for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Aromatic H (4H) | 6.90 - 7.60 | Multiplet (m) | 4H |
| -O-CH₂- (ring side) | 4.25 | Triplet (t) | 2H |
| -O-CH₂- (middle) | 3.88 | Triplet (t) | 2H |
| -O-CH₂- (ethyl group) | 3.58 | Quartet (q) | 2H |
| -CH₃ (ethyl group) | 1.24 | Triplet (t) | 3H |
The proton-decoupled ¹³C NMR spectrum is predicted to display 9 distinct signals, corresponding to the 9 unique carbon environments in the molecule (four aliphatic and five aromatic, as two aromatic carbons are equivalent by symmetry). The nitrile carbon (C≡N) is expected at a characteristic downfield shift, while the carbon attached to the oxygen (C-O) on the aromatic ring will also be significantly downfield. The aliphatic carbons of the ethoxyethoxy chain are expected in the range of δ 15-71 ppm.
Predicted ¹³C NMR Data for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C-O | 160.5 |
| Aromatic CH (3 carbons) | 115.0 - 134.0 |
| Aromatic C-CN | 102.5 |
| -C≡N | 117.5 |
| -O-CH₂- (all three) | 67.0 - 71.0 |
| -CH₃ | 15.2 |
Due to the flexibility of the ethoxyethoxy side chain, the molecule can adopt multiple conformations in solution. Advanced NMR techniques could provide deeper insight into its structure.
2D Correlation Spectroscopy (COSY) would be used to establish proton-proton couplings, confirming the connectivity within the ethoxyethoxy chain (e.g., coupling between the -CH₂- and -CH₃ groups of the ethyl moiety) and within the aromatic ring.
Heteronuclear Single Quantum Coherence (HSQC) would correlate each proton signal with its directly attached carbon, confirming the assignments made in the 1D spectra.
Heteronuclear Multiple Bond Correlation (HMBC) is crucial for establishing long-range (2-3 bond) correlations. It would connect the protons of the innermost methylene (B1212753) group (-O-CH₂-) to the aromatic carbon C1, confirming the attachment of the side chain to the ring.
Nuclear Overhauser Effect Spectroscopy (NOESY) could be used to study the spatial proximity of protons, providing information on the preferred conformation of the side chain relative to the benzonitrile (B105546) ring. Similar studies on the related 2-ethoxybenzonitrile have explored its conformational landscape. rsc.org
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.
For this compound (MW = 191.23), the molecular ion peak [M]⁺• would be expected at m/z 191. High-resolution mass spectrometry (HRMS) would confirm the elemental formula C₁₁H₁₃NO₂. The fragmentation is expected to be dominated by cleavages of the ether linkages in the side chain, which are common fragmentation pathways for such compounds.
A plausible fragmentation pattern would involve:
Loss of an ethyl radical (•CH₂CH₃) from the terminal ethoxy group.
Cleavage at the ether bonds, leading to characteristic fragments of the ethoxyethoxy chain.
Formation of a stable ion corresponding to the 2-hydroxybenzonitrile (B42573) cation.
Predicted Key Mass Fragments for this compound
| Predicted m/z | Predicted Ion/Fragment Structure |
|---|---|
| 191 | [C₁₁H₁₃NO₂]⁺• (Molecular Ion) |
| 146 | [M - C₂H₅O]⁺ |
| 120 | [C₇H₆NO]⁺ (2-cyanophenoxy cation) |
| 103 | [C₇H₅N]⁺• (benzonitrile radical cation) |
| 73 | [C₃H₅O₂]⁺ (ethoxy-acetyl fragment) |
| 45 | [C₂H₅O]⁺ (ethoxy fragment) |
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
For this compound, the IR spectrum would be dominated by a very strong, sharp absorption from the nitrile (C≡N) group. The presence of the aromatic ring and the ether linkages would also give rise to characteristic bands.
Predicted Key IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H stretch | 3100 - 3000 | Medium |
| Aliphatic C-H stretch | 3000 - 2850 | Strong |
| Nitrile (C≡N) stretch | 2230 - 2220 | Strong, Sharp |
| Aromatic C=C stretch | 1600, 1500 | Medium |
| Asymmetric C-O-C stretch | 1250 - 1200 | Strong |
| Symmetric C-O-C stretch | 1150 - 1085 | Strong |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. savemyexams.com The IR spectrum of a compound provides a unique fingerprint, allowing for its identification when compared to reference spectra. wiley.com
Table 1: Characteristic IR Absorption Frequencies for this compound Functional Groups
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |
| Nitrile (C≡N) | Stretch | 2200-2280 | Medium, Sharp |
| Aryl Alkyl Ether (C-O-C) | Asymmetric Stretch | ~1250 | Strong |
| Symmetric Stretch | ~1040 | Strong | |
| Aromatic Ring (C=C) | Stretch | 1450-1600 | Variable |
| Aromatic C-H | Stretch | >3000 | Variable |
This table is generated based on typical values for the specified functional groups.
Raman Spectroscopy Applications
Raman spectroscopy provides complementary information to IR spectroscopy by detecting inelastically scattered light from a sample. avantesusa.com This technique is particularly useful for identifying and characterizing molecular structures, including those of benzonitrile derivatives. ijtsrd.comkoreascience.kr In the context of this compound, Raman spectroscopy can be used to probe the vibrational modes of the molecule. avantesusa.com For benzonitrile and its derivatives, the C≡N stretching mode is a key feature in the Raman spectrum. ijtsrd.com The orientation of the molecule on a surface, such as silver, can also be investigated using Surface-Enhanced Raman Scattering (SERS), which can indicate how the molecule interacts with its environment. koreascience.kr
Electronic Spectroscopy and Advanced Techniques
Advanced spectroscopic techniques provide detailed information about the electronic states and ionization properties of molecules like this compound.
Resonance Enhanced Multiphoton Ionization (REMPI) Spectroscopy of Ethoxybenzonitrile Systems
Resonance Enhanced Multiphoton Ionization (REMPI) is a sensitive technique used to study the spectroscopy of atoms and small molecules. wikipedia.org It involves the absorption of two or more photons, with at least one photon being resonant with an intermediate electronic state, leading to ionization. mdpi.com This method is particularly useful for studying benzonitrile derivatives, which often have high ionization energies and may require two-color laser experiments. researchgate.net
For the related compound 2-ethoxybenzonitrile, two-color REMPI spectroscopy has been used to obtain the high-resolution vibrational spectrum of its first electronically excited state (S₁). sxu.edu.cn This technique allows for the detailed analysis of vibronic structures and has been instrumental in determining the band origin of the S₁ ← S₀ transition. sxu.edu.cn The use of REMPI provides mass-resolution capabilities, which helps to eliminate interference from impurities. researchgate.net
Mass Analyzed Threshold Ionization (MATI) Spectroscopy of Ethoxybenzonitrile Systems
Mass Analyzed Threshold Ionization (MATI) spectroscopy is used to obtain detailed information about the vibrational spectra of cations. acs.orgsxu.edu.cn In a MATI experiment, molecules are excited to high Rydberg states just below the ionization threshold, and then ionized by a pulsed electric field. sxu.edu.cnsxu.edu.cn
This technique has been applied to 2-ethoxybenzonitrile to measure the vibrational spectra of its cationic ground state (D₀). sxu.edu.cn The MATI spectra of 2-ethoxybenzonitrile follow the propensity rule Δν = 0, which indicates that the molecular structures of the cationic and excited states are similar. sxu.edu.cn This method has allowed for the accurate determination of the adiabatic ionization energy of 2-ethoxybenzonitrile. sxu.edu.cn
Analysis of Vibronic Structures in Electronically Excited States
Vibronic spectroscopy examines the simultaneous changes in electronic and vibrational energy levels of a molecule. wikipedia.org The analysis of vibronic structures in the electronically excited states (S₁) and cationic ground states (D₀) of ethoxybenzonitrile systems provides valuable insights into their molecular geometry and bonding.
For 2-ethoxybenzonitrile, the vibronic structures in the S₁ and D₀ states have been analyzed in detail. sxu.edu.cn Most of the observed vibrations are associated with in-plane distortions of the benzene ring. sxu.edu.cn The similarity in the molecular structures of the ground (S₀), first excited (S₁), and cationic (D₀) states is indicated by large Franck-Condon factors. sxu.edu.cn The band origin of the S₁ ← S₀ transition and the precise adiabatic ionization energy for 2-ethoxybenzonitrile have been determined to be 34,092 ± 2 cm⁻¹ and 69,796 ± 5 cm⁻¹, respectively. sxu.edu.cn
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements within a material. malvernpanalytical.comwikipedia.org The technique works by irradiating a sample with X-rays and analyzing the kinetic energies of the emitted photoelectrons. malvernpanalytical.com
XPS can be used to analyze the surface of this compound to confirm its elemental composition (carbon, nitrogen, and oxygen) and to determine the chemical state of these elements. malvernpanalytical.comunimi.it By measuring the binding energies of the core-level electrons, XPS provides information about the chemical bonding and oxidation states of the atoms on the material's surface, typically within the top 1-10 nanometers. unimi.itcnrs.fr High-resolution scans of individual elemental peaks can reveal detailed information about the bonding environments. covalentmetrology.com
Computational and Theoretical Chemistry
Predicting Molecular Interactions and Properties of Solvents
Computational and theoretical chemistry provides a powerful lens for predicting the behavior of molecules, offering insights into their interactions and properties without the need for extensive experimental work. For a compound like 2-(2-ethoxyethoxy)benzonitrile, these methods can elucidate its potential applications as a solvent and its interactions with other molecules. While detailed, peer-reviewed computational studies specifically targeting this compound are not extensively available in public literature, we can discuss the predicted properties based on established computational models and the general methodologies used for such analyses.
The prediction of molecular interactions and solvent properties is crucial for understanding the chemical's behavior in various applications. Computational methods, ranging from quantum mechanics to molecular dynamics, are instrumental in this regard.
Computed Molecular Properties
Several fundamental molecular properties of this compound have been predicted using computational models. These properties offer a preliminary understanding of the molecule's size, polarity, and potential for interaction.
| Property | Predicted Value |
| Topological Polar Surface Area (TPSA) | 42.25 Ų |
| LogP (Octanol-Water Partition Coefficient) | 1.97358 |
| Number of Hydrogen Bond Acceptors | 3 |
| Number of Hydrogen Bond Donors | 0 |
| Number of Rotatable Bonds | 5 |
| Data sourced from publicly available chemical supplier databases. |
These computed values suggest that this compound has a moderate degree of polarity, indicated by the TPSA and the presence of three hydrogen bond acceptors (the two ether oxygens and the nitrile nitrogen). The absence of hydrogen bond donors implies it cannot engage in hydrogen bonding in the same way as protic solvents. The LogP value indicates a preference for lipophilic environments over hydrophilic ones. The presence of five rotatable bonds suggests significant conformational flexibility, which can influence its interaction with other molecules and its properties as a solvent.
Theoretical Approaches to Predicting Molecular Interactions and Solvent Properties
While specific research on this compound is limited, the methodologies for predicting its behavior are well-established.
Density Functional Theory (DFT): DFT is a quantum mechanical method used to investigate the electronic structure of molecules. aphrc.orgrsc.org It can be employed to calculate optimized molecular geometries, electronic properties like charge distribution and dipole moment, and vibrational frequencies. aphrc.orgresearchgate.net For a molecule like this compound, DFT could be used to understand the electron-withdrawing effect of the nitrile group and the influence of the ethoxyethoxy chain on the aromatic ring's electronic properties. derpharmachemica.com These calculations are fundamental to predicting how the molecule will interact with other species. For instance, the analysis of frontier molecular orbitals (HOMO and LUMO) can provide insights into its reactivity. aphrc.orgscielo.br
Molecular Dynamics (MD) Simulations: MD simulations model the physical movements of atoms and molecules over time. mdpi.comnih.gov This approach is particularly useful for understanding the behavior of liquids and solutions. An MD simulation of this compound, either as a pure solvent or in a mixture, could reveal information about its bulk properties, such as density and viscosity, and how it solvates other molecules. researchgate.netosti.govresearchgate.net For example, simulations could show how the flexible ethoxyethoxy side chain orients itself around a solute molecule, providing a detailed picture of the solvation shell.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR): QSAR and QSPR models are statistical methods that correlate the chemical structure of a molecule with its activity or properties. shsu.eduhansen-solubility.comnih.gov These models can be used to predict properties like boiling point, solubility, and toxicity based on a set of molecular descriptors. For instance, a QSAR model could be developed to predict the Hansen Solubility Parameters (HSPs) of a range of compounds, including this compound. rsc.orgacs.orgrsc.org HSPs are a valuable tool for predicting the miscibility of a substance with various polymers and other solvents. rowansci.comresearchgate.net The three HSPs—δd (dispersion), δp (polar), and δh (hydrogen bonding)—quantify the different types of intermolecular forces, and their prediction for this compound would be highly valuable for its application as a solvent.
Continuum Solvation Models: Methods like the Polarizable Continuum Model (PCM) are used to approximate the effect of a solvent without explicitly modeling every solvent molecule. mdpi.com These models treat the solvent as a continuous medium with a given dielectric constant, which simplifies calculations significantly while still providing valuable information about solvation energies and the stability of different conformers in solution. jstar-research.comosti.gov
Chemical Reactivity and Derivatization
Reactions Involving the Nitrile Group
The cyano group is a cornerstone of synthetic organic chemistry, offering a gateway to numerous other functionalities. In 2-(2-Ethoxyethoxy)benzonitrile, this group can be elaborated into various heterocyclic structures or converted into other nitrogen-containing moieties.
The nitrile functionality is a valuable precursor for the synthesis of nitrogen-containing heterocycles, which are prevalent in medicinal chemistry and materials science. One of the most common methods for synthesizing 2-oxazolines involves the reaction of a nitrile with an amino alcohol. nih.gov This process is frequently catalyzed by Lewis acids, such as copper(II) triflate (Cu(OTf)₂), which enhance the electrophilicity of the nitrile carbon. nih.gov For this compound, a reaction with a 2-aminoalcohol in the presence of a suitable Lewis acid catalyst would be expected to yield the corresponding 2-substituted oxazoline (B21484). The reaction proceeds through the coordination of the Lewis acid to the nitrile nitrogen, followed by nucleophilic attack from the amino alcohol's hydroxyl group, and subsequent cyclization.
Beyond oxazolines, benzonitrile (B105546) derivatives can participate in cyclization reactions to form other important heterocyclic systems. For instance, Lewis acid-promoted "coarctate" cyclization of appropriately substituted benzonitriles can furnish isoindazole ring systems. nih.gov
The Pinner reaction provides a classic and reliable method for converting nitriles into imino ester hydrochlorides, also known as Pinner salts. wikipedia.orgorganic-chemistry.org This acid-catalyzed reaction involves treating the nitrile with an alcohol in the presence of anhydrous acid, typically hydrogen chloride. nih.govbeilstein-journals.org For this compound, this reaction would proceed via protonation of the nitrile nitrogen, creating a highly electrophilic nitrilium ion. nih.govbeilstein-journals.org Subsequent attack by an alcohol (e.g., ethanol) would yield the corresponding ethyl 2-(2-ethoxyethoxy)benzimidate hydrochloride.
Pinner salts are not typically isolated and serve as versatile synthetic intermediates. wikipedia.org Their reactivity allows for further transformations:
Hydrolysis: Treatment with water can hydrolyze the iminoester to form a carboxylic ester. wikipedia.org
Aminolysis: Reaction with ammonia (B1221849) or an amine yields an amidine. wikipedia.org
Alcoholysis: Reaction with excess alcohol can produce an orthoester. wikipedia.org
Lewis acids, such as trimethylsilyl (B98337) triflate, can also promote Pinner-type reactions, leading directly to carboxylic esters from nitriles and alcohols. nih.gov
Table 1: Potential Products from Pinner Reaction of this compound
| Reactant | Product Type | Potential Product Name |
| Water (H₂O) | Ester | Ethyl 2-(2-ethoxyethoxy)benzoate |
| Ammonia (NH₃) | Amidine | 2-(2-Ethoxyethoxy)benzamidine |
| Ethanol (C₂H₅OH) | Orthoester | Triethyl 2-(2-ethoxyethoxy)orthobenzoate |
The regiochemical outcome of electrophilic aromatic substitution on the benzene (B151609) ring of this compound is governed by the combined electronic effects of its two substituents. The nitrile group (-CN) and the ether group (-OCH₂CH₂OCH₂CH₃) exert opposing influences.
The Nitrile Group (-CN): This group is strongly deactivating and a meta-director due to its electron-withdrawing nature through both induction and resonance.
The Ether Group (-OR): The alkoxy group is an activating substituent and an ortho, para-director because the oxygen atom can donate a lone pair of electrons into the aromatic ring via resonance. youtube.com
In a competitive scenario, the powerful activating and ortho, para-directing effect of the alkoxy group typically dominates the deactivating, meta-directing effect of the nitrile group. Therefore, incoming electrophiles are expected to add to the positions ortho and para to the ether linkage. The position para to the ether is sterically unhindered. The two positions ortho to the ether are C3 and C1 (the carbon bearing the nitrile). Substitution at C1 is not possible. Substitution at C3 is sterically hindered by the adjacent nitrile group. Thus, the major product of an electrophilic substitution reaction, such as nitration or halogenation, would likely be the one where the electrophile is introduced at the C5 position (para to the ether and meta to the nitrile).
Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution
| Substituent | Type | Activating/Deactivating | Directing Effect |
| -CN (Nitrile) | Electron-Withdrawing | Deactivating | Meta |
| -OR (Ether) | Electron-Donating | Activating | Ortho, Para |
Transformations of the Ether Linkage
The ethoxyethoxy side chain is generally stable, but the ether bonds can be cleaved under specific, often harsh, conditions.
The cleavage of ethers, particularly aryl alkyl ethers, is a well-established transformation that typically requires strong protic acids (like HI or HBr) or potent Lewis acids (like BBr₃). masterorganicchemistry.commasterorganicchemistry.com For this compound, an aryl alkyl ether, the cleavage occurs at the alkyl-oxygen bond because the aromatic carbon-oxygen bond is much stronger and sp² hybridized carbons are resistant to Sₙ2 or Sₙ1 reactions. masterorganicchemistry.comlibretexts.org
The reaction mechanism involves the initial protonation of the ether oxygen, converting the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com A nucleophile, such as the iodide or bromide ion from the acid, then attacks the adjacent alkyl carbon in an Sₙ2 reaction. masterorganicchemistry.com This would cleave the bond between the aromatic ring and the ethoxyethoxy chain, yielding 2-cyanophenol and a halogenated derivative of the side chain, specifically 1-bromo-2-(2-ethoxyethoxy)ethane (B1588662) if HBr is used. Further cleavage of the remaining ether linkage in the side chain is possible with excess acid.
The ethoxyethoxy chain, composed of stable C-O and C-C single bonds, is largely unreactive towards many reagents. imperial.ac.uk Significant functional group interconversions on the chain itself, without affecting the rest of the molecule, are challenging. Most transformations would likely initiate with the cleavage of the ether linkages as described above. organic-chemistry.org
Once cleaved, the resulting alcohol (from the side chain) could undergo a variety of standard functional group interconversions, such as oxidation to an aldehyde or carboxylic acid, or conversion to an amine. solubilityofthings.comscribd.com For example, the related compound 2-(2-ethoxyethoxy)ethanol features a terminal hydroxyl group that serves as a handle for further reactions. wikipedia.orgnist.gov While this compound lacks this terminal alcohol, its synthesis from precursors like 2-cyanophenol involves the formation of the ether linkage, which is itself a key functional group interconversion.
Aromatic Ring Reactivity
The reactivity of the aromatic ring in this compound is influenced by the electronic properties of its two substituents: the 2-ethoxyethoxy group and the nitrile group. These substituents exert opposing effects on the electron density of the benzene ring, which in turn governs the regioselectivity of electrophilic aromatic substitution reactions.
Directed Aromatic Substitution Reactions
The 2-ethoxyethoxy group, an alkoxy substituent, is an activating group and an ortho, para-director in electrophilic aromatic substitution (EAS). organicchemistrytutor.comlibretexts.orgmasterorganicchemistry.com This is due to the lone pairs on the oxygen atom adjacent to the ring, which can be donated into the aromatic system through resonance, thereby stabilizing the arenium ion intermediate when the electrophile attacks at the ortho and para positions. organicchemistrytutor.comyoutube.com Conversely, the nitrile group (-CN) is a deactivating group and a meta-director. youtube.comlibretexts.org Its strong electron-withdrawing nature, through both inductive and resonance effects, decreases the electron density of the ring, making it less nucleophilic. youtube.com The deactivation is most pronounced at the ortho and para positions, leaving the meta position as the most likely site for electrophilic attack. libretexts.org
When both an activating and a deactivating group are present on a benzene ring, the activating group generally determines the position of the incoming electrophile. masterorganicchemistry.com Therefore, in this compound, the activating 2-ethoxyethoxy group directs substitution to the positions ortho and para to it. The available positions are C4 (para to the ethoxyethoxy group) and C6 (ortho to the ethoxyethoxy group). The C3 and C5 positions are meta to the activating group and are also adjacent to the deactivating nitrile group.
Steric hindrance can also play a role in determining the major product. The bulky 2-ethoxyethoxy group may hinder the approach of an electrophile to the C6 position, potentially favoring substitution at the C4 position.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Position | Relation to -O(CH₂)₂OEt | Relation to -CN | Predicted Reactivity |
| 3 | meta | ortho | Deactivated |
| 4 | para | meta | Activated |
| 5 | meta | meta | Deactivated |
| 6 | ortho | Activated (potential steric hindrance) |
This table is generated based on established principles of electrophilic aromatic substitution directing effects.
Behavior in Rearrangement Reactions (e.g., Claisen Rearrangement Analogues)
The Claisen rearrangement is a nrochemistry.comnrochemistry.com-sigmatropic rearrangement that occurs in allyl aryl ethers upon heating. libretexts.orgvedantu.com For this compound to undergo a reaction analogous to the Claisen rearrangement, it would first need to be converted to an allyl ether derivative, specifically an allyl 2-cyanophenyl ether bearing the ethoxyethoxy side chain. The fundamental reaction involves the concerted movement of six electrons through a cyclic transition state. nrochemistry.com
In a typical aromatic Claisen rearrangement, the allyl group migrates from the oxygen atom to the ortho position of the aromatic ring, forming an intermediate dienone which then tautomerizes to a phenol (B47542). libretexts.orgorganic-chemistry.org If both ortho positions are blocked, the allyl group can migrate to the para position in a subsequent step. organic-chemistry.org
For an analogous rearrangement involving a derivative of this compound, such as an allyl ether where the ethoxyethoxy group is replaced by an allyloxy group, the rearrangement would proceed as follows:
nrochemistry.comnrochemistry.com-Sigmatropic Shift: The allyl group would migrate to one of the ortho positions of the benzene ring.
Tautomerization: The resulting intermediate would tautomerize to restore aromaticity, yielding an ortho-allyl phenol.
The presence of the nitrile group and the ethoxyethoxy chain are not expected to inhibit the fundamental rearrangement but may influence the reaction conditions required. The electron-withdrawing nitrile group could potentially affect the electron density of the ring and the stability of the transition state. There are several variations of the Claisen rearrangement, such as the Ireland-Claisen and Bellus-Claisen rearrangements, which proceed under different conditions and with different substrates. wikipedia.org
Role as Versatile Chemical Intermediates
As a versatile chemical intermediate, this compound serves as a foundational molecule for constructing more complex chemical structures. Its bifunctional nature—the nitrile group and the ether chain—allows it to participate in a wide array of chemical reactions, making it a key ingredient in multiple synthesis pathways.
Precursors in Pharmaceutical Synthesis
The benzonitrile structural motif is a crucial component in numerous biologically active compounds. While direct applications of this compound are proprietary or still in development, its analogues and related structures are pivotal in medicinal chemistry. For instance, substituted benzonitriles are precursors in the synthesis of kinase inhibitors used in anticancer therapies. Compounds like 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile are instrumental in producing quinazolinone derivatives, which form the core of drugs such as gefitinib (B1684475) and erlotinib. The nitrile group can be transformed into various functional groups necessary for biological activity. Similarly, the isomeric compound 3-(2-Ethoxyethoxy)benzonitrile is recognized as a chemical intermediate for synthesizing various pharmaceuticals. lookchem.comcymitquimica.com The presence of the ethoxyethoxy side chain can improve the solubility and pharmacokinetic properties of the final drug molecule. This makes this compound a compound of significant interest for the development of new pharmaceutical agents.
| Pharmaceutical Intermediate Application | Related Compound Example | Therapeutic Area |
| Synthesis of Kinase Inhibitors | 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile | Oncology (Anticancer) |
| General Pharmaceutical Intermediate | 3-(2-Ethoxyethoxy)benzonitrile | Various |
Building Blocks for Agrochemical Development
In the field of agriculture, the development of effective and safe agrochemicals is paramount. Benzonitrile derivatives are utilized as building blocks for creating new pesticides and herbicides. The related compound, 3-(2-Ethoxyethoxy)benzonitrile, is noted for its application in the development of potent agricultural chemicals. lookchem.com The structural features of this compound suggest its potential in this area as well. The nitrile group is a common toxophore in certain classes of pesticides, while the ether side chain can be modified to control the compound's environmental persistence and uptake by plants or pests.
Key Components in Dye Synthesis
The chemical industry relies on versatile intermediates for the production of a wide spectrum of dyes and pigments. The parent compound of the ether side chain, 2-(2-Ethoxyethoxy)ethanol, is widely used as a solvent for dyes and in textile printing pastes. wikipedia.orgatamanchemicals.comatamanchemicals.com Furthermore, benzonitrile derivatives, such as 2-chlorobenzonitrile, are established intermediates in the manufacturing of dyestuffs. sfdchem.com The combination of these structural elements in this compound makes it a promising precursor for creating novel dyes, where the benzonitrile portion acts as a chromophore and the ether group helps to enhance solubility and improve dyeing characteristics.
Contributions to Materials Science and Polymer Chemistry
The unique properties of this compound also lend themselves to applications in materials science, particularly in the synthesis of functional polymers and coordination compounds.
Monomers for Functional Polymer Synthesis (e.g., Poly(imine)s)
Functional polymers with specific properties are in high demand for various technological applications. Poly(imine)s are a class of polymers that can be synthesized through the cationic ring-opening polymerization (CROP) of 2-substituted-2-oxazolines. researchgate.net A common method to synthesize these oxazoline monomers is the reaction of nitriles with 2-aminoethanol. researchgate.net In this context, this compound could serve as a starting nitrile. The reaction would convert the nitrile group into a 2-oxazoline ring, with the 2-(2-ethoxyethoxy)phenyl group as the substituent. Subsequent polymerization of this monomer would yield a poly(imine) with pendant 2-(2-ethoxyethoxy)phenyl side chains, which could impart specific solubility, thermal, or liquid-crystalline properties to the resulting polymer.
| Polymer Synthesis Pathway | Intermediate Monomer | Resulting Polymer Class | Potential Functionality |
| Reaction with 2-aminoethanol followed by CROP | 2-(2-(2-Ethoxyethoxy)phenyl)-2-oxazoline | Poly(imine) | Enhanced solubility, specific thermal properties |
Ligands in Coordination Chemistry
The nitrogen atom of the nitrile group in this compound possesses a lone pair of electrons, allowing it to act as a ligand and coordinate with transition metal ions to form metal complexes. wikipedia.org Nitriles are classified as L-type ligands (neutral Lewis bases) and can form stable coordination compounds. wikipedia.org While simple nitriles like acetonitrile (B52724) and benzonitrile are common ligands, the presence of the ethoxyethoxy side chain in this compound introduces additional functionality. The oxygen atoms in the ether chain could also potentially coordinate with metal ions, making the compound a chelating or even a hemilabile ligand. Such coordination complexes have applications in catalysis, where the metal center acts as the active site and the ligand framework influences its reactivity and selectivity. Terpyridine-based metal complexes, for example, have shown applications in catalysis and materials science. researchgate.net
Integration into Phthalocyanine (B1677752) Systems for Advanced Materials
The nitrile group of this compound and its derivatives serves as a critical building block for the synthesis of phthalocyanines, a class of large, aromatic macrocyclic compounds with extensive applications in materials science. Phthalonitriles, which are aromatic o-dinitriles, are the most common precursors for creating phthalocyanine molecules. isuct.ru The properties of the resulting phthalocyanine macrocycles are heavily influenced by the nature of the peripheral substituents attached to the benzene rings. isuct.ru
The ethoxyethoxy group, as seen in derivatives like 4,5-bis(2-ethoxyethoxy)phthalonitrile, is introduced to the phthalonitrile (B49051) precursor to enhance the solubility of the final phthalocyanine product in various solvents. isuct.ruresearchgate.net This is a crucial modification, as most unsubstituted phthalocyanine compounds are notoriously insoluble, which limits their processability and application. google.com The synthesis of these substituted phthalonitriles can be achieved through methods like palladium-catalyzed cyanation reactions, which offer high yields. isuct.ruresearchgate.net
Once the substituted phthalonitrile is prepared, it undergoes a polycyclotetramerization reaction, where four of the nitrile units combine, typically in the presence of a metal salt, to form the large phthalocyanine ring. science.gove3s-conferences.org The incorporation of flexible and polar side chains, such as the 2-(2-ethoxyethoxy) group, not only improves solubility but can also influence the aggregation behavior of the phthalocyanine molecules. researchgate.net This control over aggregation is vital for applications in areas like dyes, pigments, and near-infrared absorbing materials, where the optical and electronic properties are dependent on the molecular arrangement. google.comresearchgate.net
Applications in Medicinal Chemistry and Biological Activity
While this compound itself is not typically the final active pharmaceutical ingredient, its structural motifs are found in molecules designed for various therapeutic applications. The benzonitrile group and the ethoxyethoxy chain are incorporated into more complex structures to modulate their biological activity, bioavailability, and interaction with specific targets.
Investigation of Biological Activity via Interaction with Biomolecules (e.g., Enzymes, Receptors)
Derivatives incorporating the structural features of this compound have been investigated for their interaction with key biological macromolecules. A prominent example is the interaction with cyclin-dependent kinases (CDKs), particularly CDK8 and its close paralog CDK19. nih.govgoogle.com These kinases are crucial components of the Mediator complex, which regulates the transcription of genes by RNA polymerase II. nih.govnih.gov
Research has shown that diphenylether derivatives, which can be synthesized from precursors containing the ethoxyethoxy moiety, exhibit potent inhibitory activity against CDK8. jst.go.jp The binding of these small molecules to the ATP-binding site of the kinase blocks its activity. nih.gov The ethoxyethoxy side chain, in these cases, often serves to improve solubility and pharmacokinetic properties, enabling the molecule to effectively reach its intracellular target. Furthermore, derivatives have been designed as imaging agents to detect amyloid-beta plaques, which are associated with neurological disorders like Alzheimer's disease, by binding to these protein aggregates. nih.gov
Potential as Therapeutic Agents for Specific Disorders (e.g., Neurological, Cardiovascular, Antimicrobial)
The structural framework of this compound is relevant to the development of therapeutic agents for a range of diseases.
Neurological Disorders: The ethoxyethoxy group is a feature in several compounds developed as imaging agents for neurological conditions. google.com For instance, a PET imaging agent, 5-(5-(2-(2-(2-[18F]Fluoroethoxy)ethoxy)ethoxy)benzofuran-2-yl)-N-methylbenzenamine, was developed to bind to amyloid-beta plaques, which are a hallmark of Alzheimer's disease. nih.gov The polyether chain in these molecules helps to modulate lipophilicity, a critical factor for brain penetration and clearance.
Cardiovascular Disorders: The risk factors for cardiovascular disease (CVD) include hypertension, high cholesterol, and diabetes. www.nhs.uk While direct links for this compound are not established, the broader class of benzonitrile derivatives and related phytochemicals are explored for their cardioprotective effects, often through antioxidant and anti-inflammatory mechanisms. nih.gov
Antimicrobial Activity: The benzonitrile chemical class has shown promise in the development of new antibacterial agents. nih.gov A study on the benzonitrile small molecule IITR00210 demonstrated broad-spectrum activity against various bacterial pathogens, including multidrug-resistant strains. nih.gov The mechanism involves inducing stress on the bacterial cell envelope, which disrupts the proton motive force and leads to cell death. nih.gov Additionally, novel benzothiazole (B30560) derivatives synthesized from nitrile precursors have shown potent antitrypanosomal activity, highlighting the potential of this chemical family in combating parasitic infections. nih.gov
Modulators of Biological Pathways (e.g., CDK8 Inhibition)
The modulation of biological pathways is a key strategy in modern drug discovery, and derivatives related to this compound have been identified as significant modulators, particularly through the inhibition of CDK8. CDK8 is considered an oncogene in certain cancers, such as acute myeloid leukemia (AML) and colon cancer. google.comnih.gov
Inhibition of CDK8 and CDK19 has been shown to suppress estrogen-dependent transcription in ER-positive breast cancer cells. oncotarget.com Small molecule inhibitors can block the mitogenic effect of estrogen and enhance the efficacy of existing hormonal therapies like fulvestrant. oncotarget.com Furthermore, CDK8 inhibition has been linked to osteoblastogenic effects, promoting the differentiation of bone-forming cells, which could be a therapeutic strategy for osteoporosis. jst.go.jp The development of potent and selective CDK8/19 inhibitors, some containing structural elements related to our subject compound, represents an active area of cancer research. nih.govnih.gov
| Biological Target / Pathway | Therapeutic Area | Finding | Reference |
| CDK8 / CDK19 | Cancer (Breast, Colon, AML) | Inhibition of CDK8/19 suppresses oncogenic signaling and estrogen-dependent transcription. | google.comnih.govoncotarget.com |
| CDK8 | Osteoporosis | Inhibition of CDK8 by diphenylether derivatives promotes osteoblast differentiation. | jst.go.jp |
| Amyloid-Beta Plaques | Neurological Disorders | Ethoxyethoxy-containing derivatives are used as PET imaging agents for detecting plaques in Alzheimer's disease. | nih.gov |
| Bacterial Cell Envelope | Infectious Disease | A benzonitrile small molecule exhibits broad-spectrum antibacterial activity by inducing envelope stress. | nih.gov |
Biochemical Transformations and Environmental Applications
Beyond direct synthesis, the nitrile functional group is a substrate for powerful biochemical transformations, offering environmentally benign routes to high-value chemicals.
Bioconversion of Nitriles to High-Value Acids by Microorganisms
The biotransformation of nitriles into their corresponding carboxylic acids is a well-established green chemistry approach. uni-stuttgart.deacs.org This process utilizes microbial enzymes under mild reaction conditions, avoiding the harsh chemicals, high temperatures, and low selectivity often associated with traditional chemical hydrolysis. acs.orgcas.cz
There are two primary enzymatic pathways for nitrile conversion: acs.orgchimia.chresearchgate.net
Nitrilase Pathway: A single enzyme, nitrilase, directly hydrolyzes the nitrile (R-CN) to a carboxylic acid (R-COOH) with the release of ammonia.
Nitrile Hydratase/Amidase Pathway: This is a two-step process where a nitrile hydratase first converts the nitrile to an amide (R-CONH₂), which is then hydrolyzed to the carboxylic acid by an amidase.
Microorganisms containing these enzyme systems, such as those from the Rhodococcus genus, are used as whole-cell catalysts. chimia.chresearchgate.net This biocatalytic method is highly chemo-, regio-, and enantioselective, making it particularly valuable for producing optically pure α-hydroxy acids and other chiral building blocks for the pharmaceutical industry. uni-stuttgart.deresearchgate.net Therefore, a compound like this compound could theoretically be biotransformed by suitable microorganisms into the high-value 2-(2-Ethoxyethoxy)benzoic acid.
| Enzyme System | Reaction Pathway | Product from Nitrile (R-CN) | Key Advantages | Reference |
| Nitrilase | Direct Hydrolysis | Carboxylic Acid (R-COOH) | Mild conditions, high efficiency, avoids amide intermediate. | acs.orgcas.cz |
| Nitrile Hydratase & Amidase | Two-Step Hydrolysis | Amide (R-CONH₂) → Carboxylic Acid (R-COOH) | High enantioselectivity, useful for producing chiral acids. | uni-stuttgart.dechimia.chresearchgate.net |
Advanced Applications in Materials Science and Biological Chemistry
Bioremediation of Organic Pollutants
The bioremediation of environments contaminated with synthetic organic compounds is a subject of significant research interest. While specific studies on the bioremediation of 2-(2-Ethoxyethoxy)benzonitrile are not extensively documented in publicly available literature, its structural components—a benzonitrile (B105546) group and an ethoxyethoxy side chain—suggest potential pathways for microbial degradation based on research conducted on analogous compounds. The presence of both an aromatic nitrile and an ether linkage indicates that a consortium of microorganisms with diverse enzymatic capabilities would likely be required for its complete mineralization.
Detailed Research Findings (by Analogy):
Research into the bioremediation of related compounds provides a framework for understanding the potential fate of this compound in the environment. Studies on benzonitrile, for instance, have shown that it can be degraded by various microorganisms. researchgate.netnih.govrsdjournal.orgresearchgate.net The primary mechanism involves the enzymatic hydrolysis of the nitrile group (-C≡N) to a carboxylic acid and ammonia (B1221849). This transformation can be catalyzed by two main types of enzymes: nitrilases, which directly convert the nitrile to a carboxylic acid, and a combination of nitrile hydratase and amidase, which proceed through an amide intermediate. d-nb.infofrontiersin.org For example, Bacillus licheniformis MMT1 has demonstrated the ability to degrade benzonitrile, utilizing it as a source of carbon and nitrogen. nih.gov Similarly, fungi such as Aspergillus niger have shown potential in the bioremediation of benzonitrile-contaminated water. researchgate.netrsdjournal.orgresearchgate.net
The ether linkage in the 2-(2-ethoxyethoxy) side chain presents another point of potential microbial attack. The biodegradation of ethers, such as diethylene glycol monoethyl ether, has been observed to occur readily in aerobic environments. nih.govechemi.comnivina-bmc.com The cleavage of ether bonds is a known microbial process, often initiated by monooxygenase or dioxygenase enzymes, which hydroxylate the carbon atom adjacent to the ether oxygen. nih.govnih.govosti.gov This initial oxidation can lead to the formation of an unstable hemiacetal that subsequently breaks down, cleaving the ether linkage. Sphingomonad bacteria, for instance, are known to possess enzymatic pathways capable of cleaving the β-aryl ether bonds found in lignin, which are structurally analogous to the ether linkage in this compound. nih.govnih.gov
Given these analogous pathways, the bioremediation of this compound in a contaminated environment would likely proceed in a stepwise manner. Initially, one of the functional groups would be transformed. This could involve either the hydrolysis of the nitrile group to form 2-(2-ethoxyethoxy)benzoic acid or the cleavage of the ether linkage. The subsequent degradation of the resulting intermediates would then follow established pathways for aromatic acids and glycols.
Interactive Data Tables:
The following tables are illustrative and based on data from studies on analogous compounds to demonstrate the potential for bioremediation.
Table 1: Microbial Degradation of Benzonitrile (Analogous Compound)
This table showcases the efficiency of different microbial strains in degrading benzonitrile, a core structural component of the target compound.
| Microorganism | Initial Concentration (mg/L) | Degradation Efficiency (%) | Time (days) | Reference |
| Bacillus licheniformis MMT1 | 3000 | 100 | 17 | nih.gov |
| Aspergillus niger Tiegh 8285 | 54 (µL) | - (Growth observed) | 5 | researchgate.netrsdjournal.org |
| Algal-bacterial microcosm | 100 | 100 | 3.5 | nih.gov |
Table 2: Aerobic Biodegradability of Diethylene Glycol Monoethyl Ether (Analogous Ether Compound)
This table provides data on the aerobic biodegradation of a compound with a similar ether linkage, indicating the potential for the side chain of the target compound to be degraded.
| Study Type | Incubation Period (days) | Biodegradation (%) | Conditions | Reference |
| Aerobic Screening | 20 | 48-87 | Non-acclimated cultures | nih.govechemi.comnivina-bmc.com |
| Ready Biodegradability | 28 | >60 | OECD 301F | atamanchemicals.com |
Table 3: Potential Microbial Consortium for the Degradation of this compound
This hypothetical table outlines a potential microbial consortium that could be effective in the bioremediation of the target compound, based on the degradation capabilities for its constituent parts.
| Microbial Genus | Enzymatic Capability | Target Moiety |
| Rhodococcus | Nitrilase, Amidase | Benzonitrile |
| Pseudomonas | Dioxygenase, Monooxygenase | Aromatic Ring, Ether Linkage |
| Sphingomonas | β-etherase | Ether Linkage |
| Aspergillus | Nitrilase | Benzonitrile |
| Bacillus | Nitrilase | Benzonitrile |
Conclusion and Future Research Perspectives
Synthesis and Derivatization Challenges
The synthesis of alkoxy-substituted benzonitriles, including 2-(2-ethoxyethoxy)benzonitrile, presents a unique set of challenges that test the limits of modern synthetic methods. The construction of the core structure often involves multi-step sequences that require careful optimization of reaction conditions to achieve high yields and purity.
Synthesis: Traditional methods for introducing a nitrile group, such as the Rosenmund-Braun reaction which uses copper(I) cyanide, often require harsh conditions like high temperatures, which can be incompatible with the sensitive ether linkages present in the ethoxyethoxy group. isuct.ru Modern approaches, particularly palladium-catalyzed cyanation reactions, offer a milder and more efficient alternative for synthesizing substituted phthalonitriles and could be adapted for benzonitriles. isuct.ru
A common strategy for synthesizing related compounds involves building the molecule sequentially. For example, the synthesis of 2-amino-4,5-bis(2-methoxyethoxy)benzonitrile, an intermediate for the kinase inhibitor erlotinib, begins with 3,4-dihydroxy benzoic acid. researchgate.net The process involves:
O-alkylation: Introduction of the ether side chains.
Nitrile Formation: Conversion of the carboxylic acid to a nitrile, which can be a challenging one-pot reaction using dehydrating agents like phosphorus pentoxide. researchgate.net
Functional Group Interconversion: Further steps such as nitration and subsequent reduction to an amine group. researchgate.net
These multi-step syntheses necessitate robust purification methods at each stage to remove byproducts and unreacted starting materials.
Derivatization: Challenges in derivatization lie in the selective modification of the molecule without cleaving the ether bonds. The benzonitrile (B105546) unit itself offers several avenues for chemical transformation. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an aminomethyl group. The aromatic ring can undergo electrophilic substitution, although the position of substitution will be directed by the existing cyano and alkoxy groups. A significant challenge is managing the reactivity of the various functional groups. For instance, in related nitro-substituted benzonitriles, the nitro group can be selectively reduced to an amine using agents like sodium dithionite, creating a new point for diversification. researchgate.net The development of late-stage diversification strategies is a key goal, allowing a core molecular scaffold to be modified to create a library of analogues for screening in various applications. nih.gov
Advancements in Spectroscopic Characterization and Computational Modeling
The precise characterization of this compound is crucial for confirming its structure and understanding its physicochemical properties. Modern spectroscopy combined with computational modeling provides a powerful toolkit for this purpose.
Spectroscopic Characterization: For the closely related molecule 2-ethoxybenzonitrile (B1582733), advanced spectroscopic techniques have been employed to study its electronic structure and conformational preferences. sxu.edu.cn Resonance-enhanced multiphoton ionization (REMPI) and mass-analyzed threshold ionization (MATI) spectroscopy have been used to determine its vibronic structure and adiabatic ionization energy with high precision. sxu.edu.cn Standard techniques such as ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are fundamental for routine structural confirmation. nih.gov
Computational Modeling: Computational chemistry offers deep insights into the molecule's properties. Density Functional Theory (DFT) calculations, for example at the B3LYP/cc-pvdz level, have been used to investigate the potential energy surface of 2-ethoxybenzonitrile, revealing the existence of multiple conformers due to the rotational freedom of the ethoxy group. sxu.edu.cn Similar studies on this compound would be essential to understand the conformational landscape created by the longer, more flexible ether chain. Computational models can also predict key physicochemical parameters.
| Compound | Property | Value | Method/Source |
|---|---|---|---|
| This compound | Molecular Formula | C₁₁H₁₃NO₂ | ChemScene chemscene.com |
| Molecular Weight | 191.23 g/mol | ChemScene chemscene.com | |
| Topological Polar Surface Area (TPSA) | 42.25 Ų | Computational (ChemScene) chemscene.com | |
| LogP | 1.97358 | Computational (ChemScene) chemscene.com | |
| Rotatable Bonds | 5 | Computational (ChemScene) chemscene.com | |
| 2-Ethoxybenzonitrile | Molecular Formula | C₉H₉NO | PubChem nih.gov |
| S1←S0 Transition Origin | 34092 ± 2 cm⁻¹ | REMPI Spectroscopy sxu.edu.cn | |
| Adiabatic Ionization Energy | 69796 ± 5 cm⁻¹ | MATI Spectroscopy sxu.edu.cn |
Future research will likely involve applying these advanced spectroscopic and computational methods directly to this compound to fully elucidate its conformational preferences, electronic properties, and interactions with its environment.
Emerging Applications and Interdisciplinary Research Directions
While specific applications for this compound are not yet established, the structural motifs it contains point toward several promising areas of interdisciplinary research, particularly in medicinal chemistry and materials science.
Medicinal Chemistry: The benzonitrile moiety is a common feature in bioactive molecules. More complex benzonitrile derivatives, such as 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile, are critical intermediates in the synthesis of targeted cancer therapies like erlotinib. researchgate.net The ethoxyethoxy side chain is known to improve a compound's solubility and can act as a penetration enhancer in cosmetic and dermatological formulations, potentially improving drug delivery through biological membranes. wikipedia.orgeuropa.eu This suggests that this compound could serve as a valuable building block for developing new therapeutic agents with enhanced pharmacokinetic properties.
Materials Science and Organic Electronics: Phthalonitriles, which are dibenzonitriles, are well-known precursors to phthalocyanines, a class of robust pigments and functional dyes used in materials science. isuct.ru The incorporation of flexible ether side chains can influence the self-assembly and processing properties of these macrocycles. Furthermore, organic molecules with tailored ether groups are being investigated for their role in organic electronics. For example, modifying fullerene derivatives with triethylene glycol (TEG) side chains has been explored as a strategy to increase the dielectric constant of materials used in organic solar cells. rug.nl The unique combination of a polarizable nitrile group and a flexible, polar ether chain in this compound makes it an interesting candidate for designing new liquid crystals, polymers, or functional materials with specific dielectric or optical properties. researchgate.net
Supramolecular Chemistry: The ether chain can participate in host-guest interactions and hydrogen bonding, making the molecule a potential component for designing supramolecular assemblies like organogels or hydrogels with intrinsic emissions. researchgate.net
Future research will likely focus on synthesizing derivatives of this compound and evaluating their properties in these interdisciplinary contexts.
Broader Impact on Organic Synthesis and Functional Material Design
The study of molecules like this compound has a broader impact that extends beyond the compound itself, influencing the fields of organic synthesis and functional material design.
Impact on Organic Synthesis: The need to construct complex molecules with multiple, and sometimes sensitive, functional groups drives the development of new synthetic methodologies. nih.gov The challenges associated with synthesizing substituted benzonitriles efficiently pushes chemists to develop milder, more selective, and higher-yielding reactions. The shift from classical methods like the Rosenmund-Braun reaction to modern palladium-catalyzed cross-couplings for nitrile synthesis is a prime example of this evolution. isuct.ruucd.ie Each new synthesis of a complex target provides a valuable case study, refining the toolkit available to all synthetic chemists.
Impact on Functional Material Design: The design of functional materials is a process of tuning molecular structure to achieve desired macroscopic properties. The this compound structure embodies key principles of this process. The rigid, polar benzonitrile unit provides a stable aromatic core with specific electronic characteristics, while the flexible, polar ethoxyethoxy chain can be used to control properties such as:
Solubility: Enhancing solubility in specific solvents is critical for processing materials and for biological applications.
Self-Assembly: The interplay of rigid and flexible segments can direct the formation of ordered structures, such as liquid crystals or fibrillar networks in gels. researchgate.net
Physical Properties: The ether chain can influence the glass transition temperature and mechanical properties of polymers. polyacs.org
Q & A
Q. What are the common synthetic routes for preparing 2-(2-Ethoxyethoxy)benzonitrile, and what analytical techniques are used to confirm its structure?
Answer: this compound can be synthesized via nucleophilic substitution or etherification reactions. A typical approach involves reacting 2-hydroxybenzonitrile with 2-ethoxyethyl bromide in the presence of a base (e.g., K₂CO₃) to form the ether linkage. Alternatively, benzonitrile derivatives can undergo bromination followed by functionalization, as seen in analogous syntheses of styrylbenzonitriles . For structural confirmation, ¹H/¹³C NMR spectroscopy is critical to verify the ethoxyethoxy chain and nitrile group. IR spectroscopy confirms the C≡N stretch (~2220 cm⁻¹), while mass spectrometry (MS) validates the molecular ion peak. Isomeric byproducts (e.g., E/Z isomers) can be resolved using chromatographic techniques and NMR analysis, as demonstrated in studies of similar benzonitrile derivatives .
Q. How can researchers ensure the purity and identity of this compound when commercial sources do not provide analytical data?
Answer: Commercial suppliers often omit analytical data for specialized chemicals . Researchers must employ:
- HPLC/GC-MS : To assess purity and detect impurities.
- DSC/TGA : For thermal stability evaluation.
- Elemental Analysis : To confirm C, H, N composition.
- Comparative NMR : Cross-referencing with spectra of structurally similar compounds (e.g., 4-(2-hydroxyethoxy)benzonitrile ).
Documentation of synthetic intermediates (e.g., brominated precursors) can further validate identity .
Advanced Research Questions
Q. How does the ethoxyethoxy substituent in this compound influence its physicochemical properties in electrolyte formulations for sodium-ion batteries?
Answer: The ethoxyethoxy group enhances solvation and ion transport due to its flexible oligoether chain, which coordinates Na⁺ ions while reducing electrolyte viscosity. This structural feature is critical in sodium bis(2-(2-ethoxyethoxy)ethyl)phosphate (NaDEEP)-based electrolytes, where similar substituents improve ionic conductivity and electrode compatibility . Researchers should evaluate:
- Dielectric Constant : Via impedance spectroscopy.
- Viscosity : Using rheometry.
- Ion Mobility : Pulsed-field gradient NMR or molecular dynamics simulations.
Q. What strategies can be employed to resolve data contradictions arising from isomeric byproducts during the synthesis of this compound derivatives?
Answer: Isomeric mixtures (e.g., E/Z isomers) are common in styrylbenzonitrile syntheses . To resolve discrepancies:
- Chromatographic Separation : Use silica gel column chromatography with gradient elution.
- Dynamic NMR : To study isomerization kinetics.
- X-ray Crystallography : For unambiguous structural assignment (e.g., as applied to acetonitrile monosolvates ).
Statistical analysis of reaction conditions (temperature, solvent polarity) can minimize isomer formation.
Q. What role does this compound serve as an intermediate in the synthesis of complex organic molecules, and how does its reactivity compare to other benzonitrile derivatives?
Answer: The ethoxyethoxy group enhances solubility in polar aprotic solvents, making it a versatile intermediate for:
- Heterocyclic Synthesis : As a precursor for sydnones or phthalonitriles (e.g., 3-(2-(2-(2-ethoxyethoxy)ethoxy)ethylthio)phthalonitrile ).
- Cross-Coupling Reactions : Suzuki-Miyaura couplings using boronate esters (see analogous 4-methoxy-3-dioxaborolan-ylbenzonitrile derivatives ).
Compared to methoxybenzonitriles, the ethoxyethoxy chain provides steric bulk, altering reaction kinetics in nucleophilic substitutions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
